molecular formula C11H12N2O2 B1592113 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 256936-11-5

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1592113
CAS No.: 256936-11-5
M. Wt: 204.22 g/mol
InChI Key: JUEIIGFUWKREDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 256936-11-5) is a benzo[d]imidazole derivative with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It features methyl substituents at the 1- and 2-positions of the benzimidazole core and a methyl ester group at the 5-position. This compound is characterized by high purity (≥99.89% by HPLC) and stability under room-temperature storage conditions . Its structural simplicity and defined substituents make it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 1,2-dimethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-6-8(11(14)15-3)4-5-10(9)13(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIIGFUWKREDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621360
Record name Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256936-11-5
Record name Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Heterocyclization Synthesis Approach

A prominent and efficient method for synthesizing benzimidazole derivatives, including methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate analogs, is the one-pot heterocyclization reaction. This method minimizes reagent use, solvent consumption, and reaction time, aligning with sustainable chemistry principles.

Key Reaction Scheme:

  • Starting Materials:

    • Ethyl 4-(methylamino)-3-nitrobenzoate
    • 3-bromo-4-hydroxy-5-methoxybenzaldehyde (or related substituted benzaldehydes)
    • Sodium dithionite (Na2S2O4) as a reducing agent
    • Dimethyl sulfoxide (DMSO) as solvent
  • Procedure:

    • Mix ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO.
    • Add three equivalents of sodium dithionite.
    • Reflux the mixture at 90 °C with stirring for approximately 3 hours.
    • Monitor reaction progress by Thin Layer Chromatography (TLC).
    • Upon completion, cool the reaction mixture to room temperature and pour onto crushed ice to precipitate the intermediate benzimidazole derivative.
    • Filter and dry the solid to isolate the intermediate compound.
  • Base Hydrolysis:

    • Treat the intermediate with 33% sodium hydroxide (NaOH) in ethanol under reflux conditions to hydrolyze ester groups and obtain the target benzimidazole carboxylic acid derivative.
    • Isolate the final product by filtration after cooling.

Reaction Summary Table:

Step Reagents/Conditions Purpose Product
1 Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 in DMSO, reflux at 90 °C, 3 h Heterocyclization to form benzimidazole intermediate Intermediate benzimidazole derivative
2 33% NaOH in ethanol, reflux Base hydrolysis of ester group This compound (carboxylic acid derivative)

This method has been validated by spectral characterization techniques such as IR, ^1H and ^13C NMR, and mass spectrometry, confirming the structure of the synthesized benzimidazole derivatives.

Alternative Synthetic Routes and Considerations

While the one-pot heterocyclization method is efficient, other synthetic strategies for related benzimidazole esters include:

  • Stepwise Synthesis via Amidation and Cyclization:
    Starting from methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, reactions with appropriate amines or aldehydes under controlled conditions can yield substituted benzimidazole derivatives. For example, stirring methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate with amines and bases such as N,N-diisopropylethylamine at room temperature for extended periods (e.g., 16 h) can lead to substituted products, followed by work-up involving aqueous base and acidification to isolate the target compound.

  • Reflux and Extraction Techniques:
    Organic solvents like methyl tert-butyl ether (MTBE) and aqueous base/acid extractions are commonly employed for purification and isolation of the product, ensuring high purity and yield.

Detailed Research Findings and Analytical Data

  • The one-pot synthesis approach yields the target benzimidazole derivative in good yields, typically around 60-70%, with high purity confirmed by spectroscopic methods.
  • The reaction mechanism involves the reduction of nitro groups, condensation with aldehydes, and cyclization to form the benzimidazole ring system, followed by hydrolysis of ester groups to carboxylic acid derivatives.
  • The use of sodium dithionite as a reducing agent in DMSO is crucial for the successful heterocyclization under mild conditions.
  • The reaction progress monitoring by TLC ensures completion and prevents overreaction or side product formation.
  • Base hydrolysis with concentrated NaOH in ethanol efficiently converts ester intermediates to the corresponding acid derivatives without significant degradation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
One-pot heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate + substituted benzaldehyde Na2S2O4, DMSO, 90 °C reflux, 3 h; then 33% NaOH in EtOH reflux 60-70 Efficient, sustainable, minimal steps
Stepwise amidation and cyclization Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate + amines N,N-diisopropylethylamine, RT, 16 h; aqueous work-up ~64 Longer reaction time, mild conditions

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : [Insert CAS number if available]

The unique structure of MBIC, characterized by its benzimidazole core and specific methyl substitutions, enhances its chemical reactivity and biological activity.

Chemistry

MBIC serves as a significant building block in organic synthesis. Its structural features enable it to act as a ligand in coordination chemistry. It is often utilized in the synthesis of more complex molecules due to its stability and reactivity.

Biology

MBIC has been investigated for various biological activities:

  • Antimicrobial Activity : Studies have shown that MBIC exhibits notable antimicrobial properties against several pathogens. For instance, it has demonstrated effectiveness against:
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus< 1 µg/mL
    Escherichia coli3.9–7.8 µg/mL
    Candida albicans250 µg/mL

This suggests potential for developing new antimicrobial agents based on MBIC's structure and activity .

Medicine

MBIC has shown promise in medicinal applications, particularly in cancer treatment:

  • Cytotoxic Effects : Research indicates that MBIC can induce apoptosis in cancer cells. For example, a study on HeLa cervical cancer cells revealed that MBIC interferes with tubulin polymerization, causing mitotic arrest and leading to cell death through mitochondrial-dependent pathways .
  • Combination Therapy : MBIC has displayed synergistic effects when combined with established chemotherapeutic agents like paclitaxel and doxorubicin, enhancing their efficacy against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of MBIC against various bacterial strains. The results indicated that MBIC could serve as a potential candidate for new antimicrobial drugs due to its low MIC values against resistant strains .

Case Study 2: Cancer Treatment

In vitro studies demonstrated that MBIC significantly reduced cell viability in aggressive breast cancer cell lines (MDA-MB-231) compared to normal cells. The compound's mechanism involved the modulation of key mitotic proteins and apoptosis pathways .

Mechanism of Action

The mechanism by which Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Biological Activity/Properties Reference
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate 1,2-dimethyl; 5-methyl ester Limited direct pharmacological data; used as a synthetic intermediate. High thermal stability (m.p. 161–163°C).
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) 5-fluoro-2-hydroxyphenyl; 5-methyl ester Potent microtubule inhibitor; induces G2/M phase arrest and apoptosis in cervical/breast cancer cells.
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 4-fluorophenyl; 2,3,4-trihydroxyphenyl Enhanced antioxidant activity (comparable to ascorbic acid) due to hydroxyl/fluorine synergism.
Ethyl 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate (Va) 1-cyclohexyl; 2-phenyl; 5-ethyl ester Demonstrates cytotoxic activity; bulky substituents may improve lipophilicity and membrane penetration.
N-(3-(((1,2-dimethyl-1H-benzo[d]imidazol-5-yl)amino)methyl)phenyl)acetamide (18) 1,2-dimethyl; 5-acetamide Acts as a nicotinate phosphoribosyltransferase inhibitor; amide group enhances target binding.

Pharmacological and Mechanistic Differences

  • Antioxidant Activity : The presence of hydroxyl and fluorine groups (e.g., in Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) significantly enhances radical-scavenging capacity, which is absent in the 1,2-dimethyl derivative .
  • Anticancer Activity : MBIC’s 5-fluoro-2-hydroxyphenyl group enables microtubule disruption and ROS-dependent apoptosis, whereas the 1,2-dimethyl analogue lacks documented antitumor activity .
  • Enzyme Inhibition : Compound 18 (amide derivative) exhibits inhibitory effects on nicotinate phosphoribosyltransferase, highlighting the role of polar functional groups in enzyme interactions .

Physicochemical Properties

Property Methyl 1,2-Dimethyl Derivative MBIC Compound 18
Melting Point 161–163°C Not reported 198–200°C
Solubility Likely low (lipophilic ester) Moderate (polar groups) Moderate (amide group)
Synthetic Accessibility High (simple alkylation steps) Moderate (fluorination) Complex (multi-step)

Biological Activity

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Proteins and Pathways

MBIC and related benzimidazole derivatives have been shown to interact with various biological targets. Notably, they can inhibit bromodomain and extra-terminal domain (BET) family proteins, which are involved in gene expression regulation through their binding to acetylated lysine residues on histones. This interaction can significantly affect transcription initiation and elongation processes.

Biochemical Effects

The compound's action is linked to its ability to influence cellular signaling pathways. For instance, it may modulate gene expression and cellular communication by affecting the pathways associated with transcription factors and signal reception.

Pharmacokinetics

MBIC is characterized as a solid at room temperature with high solubility in water and polar solvents, which facilitates its absorption and distribution in biological systems. The pharmacokinetic profile suggests that it could effectively reach target tissues following administration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBIC. For instance, derivatives of benzimidazole have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3aoS. aureus ATCC 25923< 1 µg/mL
3adC. albicans ATCC 102313.9–7.8 µg/mL
3aqMycobacterium smegmatis< 1 µg/mL

These findings indicate that MBIC may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

MBIC has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies have shown that MBIC exhibits potent cytotoxic effects on these cancer cells.

Case Study: Efficacy Against Breast Cancer

In a study evaluating MBIC's effects on MDA-MB-231 cells, treatment resulted in a significant reduction of tumor volume by 79.7% in vivo compared to untreated controls . The compound demonstrated an IC50 value of 4.4 ± 0.3 µM, indicating its effectiveness in inhibiting cell proliferation.

Table 2: Inhibitory Effects of MBIC on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2314.4 ± 0.348
MCF-7Varies24 & 48

Induction of Apoptosis

Mechanistic studies revealed that MBIC induces mitochondrial-caspase-dependent apoptosis in cancer cells. This process involves morphological changes indicative of apoptosis, such as cytochrome c release and alterations in mitochondrial membrane potential .

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and ring integrity. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm .
  • HPLC : Reverse-phase HPLC (ACN/H2O gradient) with UV detection at 254 nm ensures ≥95% purity .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.1) .

What in vitro assays are suitable for evaluating its anti-cancer potential, and how should contradictory data from different cell lines be addressed?

Q. Advanced

  • Tubulin polymerization assays : Use >99% pure tubulin to assess inhibition (IC50 values) via fluorescence-based methods .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining identifies mitotic arrest (G2/M phase blockage) .
    To resolve contradictions:
    • Standardize assay conditions (e.g., cell density, serum concentration).
    • Validate results across multiple cell lines (e.g., HeLa vs. MDA-MB-231) .
    • Use orthogonal methods (e.g., Western blotting for cyclin B1 degradation) .

How can computational methods predict interactions with biological targets like tubulin?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to the colchicine site of β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with Thr179 and hydrophobic interactions with Leu242/Val318 .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • QSAR models : Correlate substituent electronegativity with IC50 values to guide synthetic prioritization .

What are the key considerations in designing experiments to assess ROS-dependent mechanisms?

Q. Advanced

  • ROS detection : Use DCFH-DA fluorescence in cancer cells pretreated with NAC (N-acetylcysteine) to confirm ROS specificity .
  • Pathway inhibition : Co-treatment with JNK inhibitors (e.g., SP600125) validates ROS/JNK-mediated apoptosis .
  • Mitochondrial depolarization : JC-1 staining quantifies loss of ΔΨm, linking ROS to intrinsic apoptosis .

How do structural modifications impact pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Introduce polar groups (e.g., carboxylate) to reduce LogP from ~3.5 to 2.0, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorination at the 5-position reduces metabolic clearance by 40% .
  • Plasma protein binding : Equilibrium dialysis using radiolabeled compound quantifies unbound fraction .

How can discrepancies in reported biological activities of similar derivatives be resolved?

Q. Advanced

  • Meta-analysis : Compile IC50 values from multiple studies (e.g., MBIC: 2.1–5.8 µM in HeLa vs. 8.3 µM in HT-29) .
  • Control standardization : Normalize data to common reference drugs (e.g., paclitaxel for tubulin agents) .
  • Structural revalidation : Re-synthesize disputed compounds and confirm purity via XRD or 2D-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.